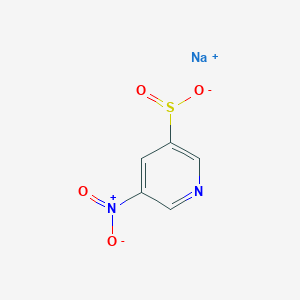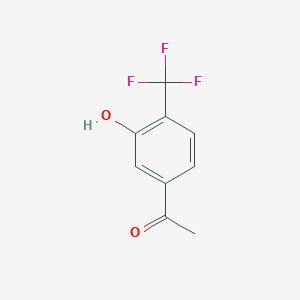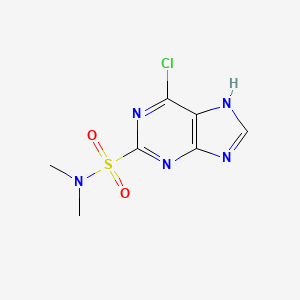
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of ethylamino and hydroxyethylamino groups attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are alkylated with ethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceuticals.
Aplicaciones Científicas De Investigación
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its structural similarity to other anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the ethylamino and hydroxyethylamino groups.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer drug.
Doxorubicin: Another anthraquinone-based anticancer drug with a different substitution pattern.
Uniqueness
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylamino and hydroxyethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
61734-59-6 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1-(ethylamino)-4-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-2-19-13-7-8-14(20-9-10-21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19-21H,2,9-10H2,1H3 |
Clave InChI |
MLCSZPHPNYIMPU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
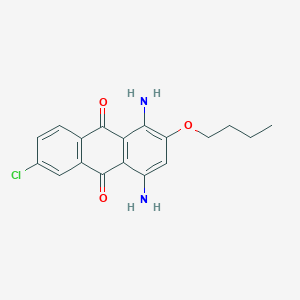

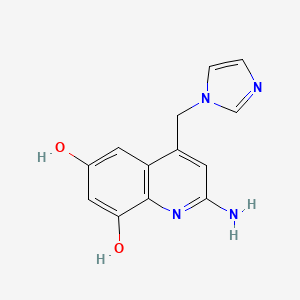



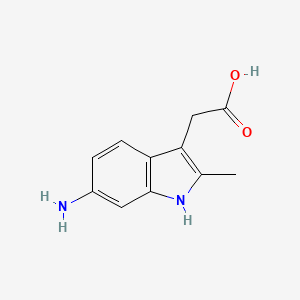
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
